1-(4-methoxyphenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
Description
The compound 1-(4-methoxyphenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a coumarin-based ester derivative characterized by:
- A 2H-chromene (coumarin) core substituted with a methoxy group at position 8 and a carboxylate ester at position 2.
- An ester side chain comprising a 1-(4-methoxyphenyl)-1-oxopropan-2-yl group.
Coumarins are renowned for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structural uniqueness of this compound lies in its dual methoxy substituents (positions 4 and 8) and the propan-2-yl ester moiety, which may influence its biological efficacy and physicochemical properties.
Properties
IUPAC Name |
[1-(4-methoxyphenyl)-1-oxopropan-2-yl] 8-methoxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O7/c1-12(18(22)13-7-9-15(25-2)10-8-13)27-20(23)16-11-14-5-4-6-17(26-3)19(14)28-21(16)24/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFSSYNMPXVUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)OC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxyphenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to flavonoids and exhibits various biological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 301.32 g/mol. The structure features a chromene backbone, which is known for its diverse biological activities.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which contributes to various diseases, including cancer and cardiovascular diseases. The compound's ability to scavenge free radicals has been demonstrated through various assays.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in vitro. In studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages, it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer properties. It has been tested against various cancer cell lines, including breast and colon cancer cells, showing a dose-dependent inhibition of cell proliferation.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Reactive Oxygen Species (ROS) : The compound's antioxidant properties help in reducing ROS levels, thereby protecting cells from oxidative damage.
- Modulation of Inflammatory Pathways : It inhibits key inflammatory mediators and signaling pathways, such as NF-kB.
- Induction of Apoptosis : In cancer cells, the compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several case studies have documented the effects of this compound in animal models:
- Diabetes Model : In diabetic rats, administration of the compound improved glucose tolerance and reduced serum cholesterol levels.
- Cancer Model : In xenograft models of breast cancer, treatment with the compound resulted in significant tumor size reduction compared to control groups.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Coumarin Derivatives
Key Observations :
- The target compound exhibits greater steric bulk compared to I due to its branched ester chain and additional 8-methoxy group.
- The trifluoromethyl group in III enhances lipophilicity, which may improve membrane permeability compared to methoxy-substituted analogs .
Spectroscopic Properties
Table 2: NMR Data for Selected Compounds
Key Observations :
- The ester carbonyl in phenylacetate analogs (e.g., δ 167.8 ppm in ) appears downfield compared to coumarin carboxylates (δ 160.1 ppm in ), reflecting electronic differences.
- Methoxy groups consistently resonate near δ 3.75–3.85 ppm in ¹H NMR across analogs .
Crystallographic and Supramolecular Features
Table 3: Dihedral Angles and Packing in Coumarin Derivatives
Key Observations :
- The dihedral angle between the coumarin core and aryl substituents influences molecular planarity and crystal packing. Larger angles (e.g., 62.97° in III ) correlate with reduced π-π stacking efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
